

An In-depth Technical Guide to the Synthesis of 2-Hydroxyacetamide

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Compound of Interest

Compound Name: 2-Hydroxyacetamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyacetamide, also known as glycolamide, is a valuable bifunctional molecule possessing both a primary hydroxyl and an amide group. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, specialty polymers, and other fine chemicals. This technical guide provides a comprehensive overview of the primary synthesis pathways for **2-hydroxyacetamide**, offering detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

2-Hydroxyacetamide (CAS 598-42-5) is a white crystalline solid with good water solubility.^[1] Its utility in chemical research and development stems from the reactivity of its two functional groups. The hydroxyl group can undergo esterification, etherification, and oxidation, while the amide group can be subjected to hydrolysis, reduction, and other functionalizations.^[1] This dual reactivity allows for its use as a precursor in the synthesis of more complex molecules and as a structural motif in medicinal chemistry.^[1] This guide will explore the most common and practical laboratory-scale synthesis pathways for producing **2-hydroxyacetamide**.

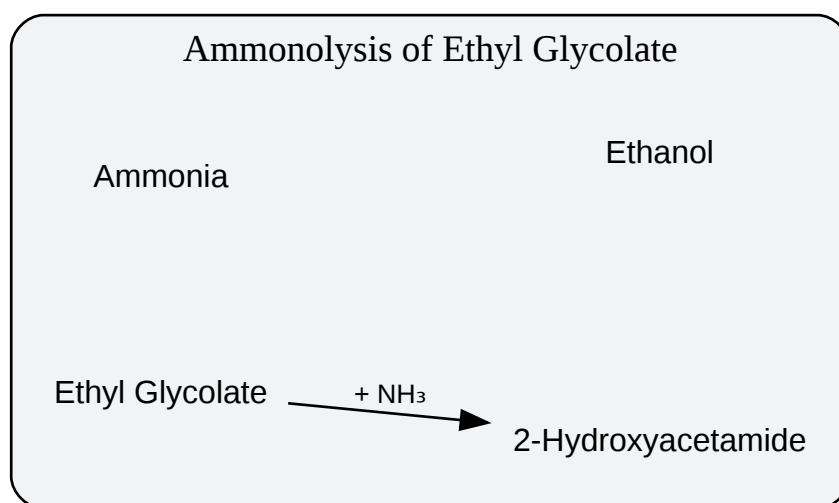
Core Synthesis Pathways

The synthesis of **2-hydroxyacetamide** can be achieved through several routes, primarily involving the manipulation of glycolic acid and its derivatives. The most prominent pathways include the ammonolysis of glycolate esters and the direct amidation of glycolic acid. A potential, though less controlled, pathway involves the partial hydrolysis of glycolonitrile.

Ammonolysis of Glycolate Esters

The reaction of a glycolic acid ester, such as ethyl glycolate or methyl glycolate, with ammonia is a common and effective method for the synthesis of **2-hydroxyacetamide**. This nucleophilic acyl substitution reaction, known as ammonolysis, involves the displacement of the alkoxy group of the ester by an amino group.

Reaction Scheme:



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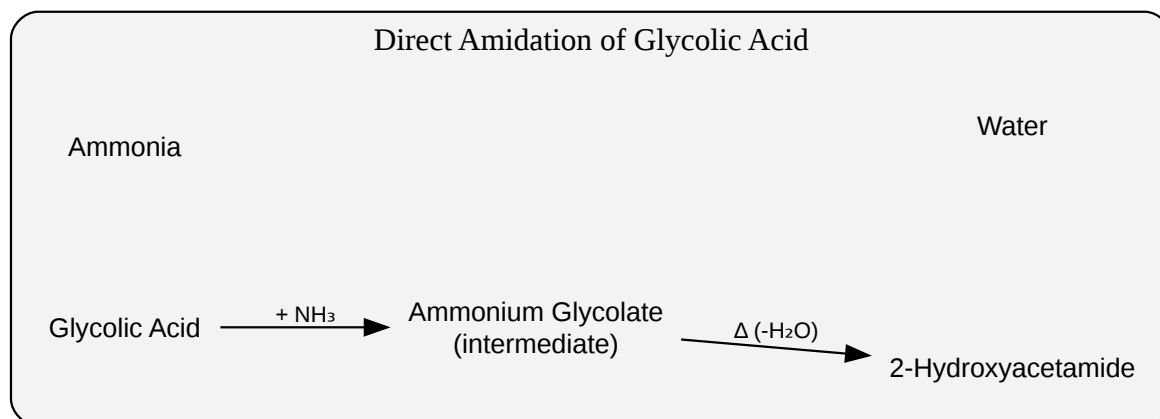
Figure 1: Ammonolysis of Ethyl Glycolate to **2-Hydroxyacetamide**.

This method is often favored due to the availability of the starting esters and the generally clean nature of the reaction, with the primary byproduct being the corresponding alcohol, which is easily removed.

Direct Amidation of Glycolic Acid

Glycolic acid can be directly converted to **2-hydroxyacetamide** by reaction with ammonia. This reaction typically requires heating to drive the dehydration of the intermediate ammonium glycolate salt to the amide.^{[2][3]}

Reaction Scheme:



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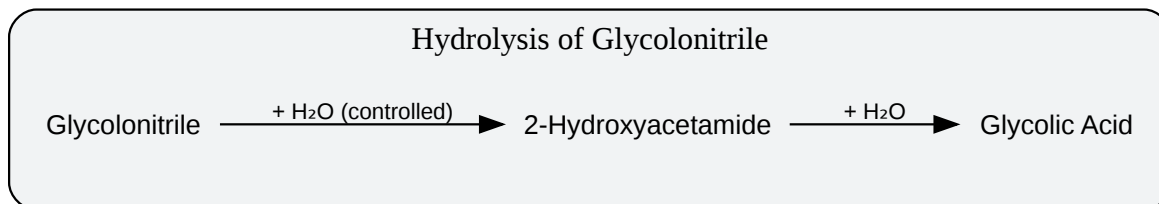
Figure 2: Direct Amidation of Glycolic Acid.

While conceptually straightforward, this method can require more forcing conditions compared to ammonolysis of esters and may lead to the formation of oligomers of glycolic acid as byproducts.^[2]

Controlled Hydrolysis of Glycolonitrile

Glycolonitrile (hydroxyacetonitrile) can be hydrolyzed to produce **2-hydroxyacetamide**. This reaction proceeds via the formation of the amide as an intermediate, which is then further hydrolyzed to glycolic acid. Therefore, to obtain the desired amide, the reaction conditions must be carefully controlled to stop the hydrolysis at the intermediate stage. Enzymatic methods using nitrile hydratase are particularly effective for this selective transformation, though chemical methods can also be employed.

Reaction Scheme:



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Figure 3: Stepwise Hydrolysis of Glycolonitrile.

This pathway is of industrial interest due to the direct synthesis of glycolonitrile from formaldehyde and hydrogen cyanide. However, achieving high selectivity for the amide in a chemical process can be challenging.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis pathways. It is important to note that specific yields and optimal conditions can vary based on the scale of the reaction and the specific reagents and equipment used.

Parameter	Ammonolysis of Ethyl Glycolate	Direct Amidation of Glycolic Acid
Starting Materials	Ethyl glycolate, Ammonia	Glycolic acid, Ammonia
Typical Solvent	Ethanol or excess ammonia	Water or no solvent
Reaction Temperature	25-100 °C	>100 °C (typically 120-160 °C)
Reaction Time	2-24 hours	1-6 hours
Reported Yield	Moderate to High (60-90%)	Variable, depends on conditions
Key Byproducts	Ethanol	Water, glycolic acid oligomers
Purification Method	Recrystallization	Recrystallization, Chromatography

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of **2-hydroxyacetamide** via the ammonolysis of ethyl glycolate. This method is chosen for its reliability and relative ease of execution in a laboratory setting.

Synthesis of 2-Hydroxyacetamide via Ammonolysis of Ethyl Glycolate

Materials:

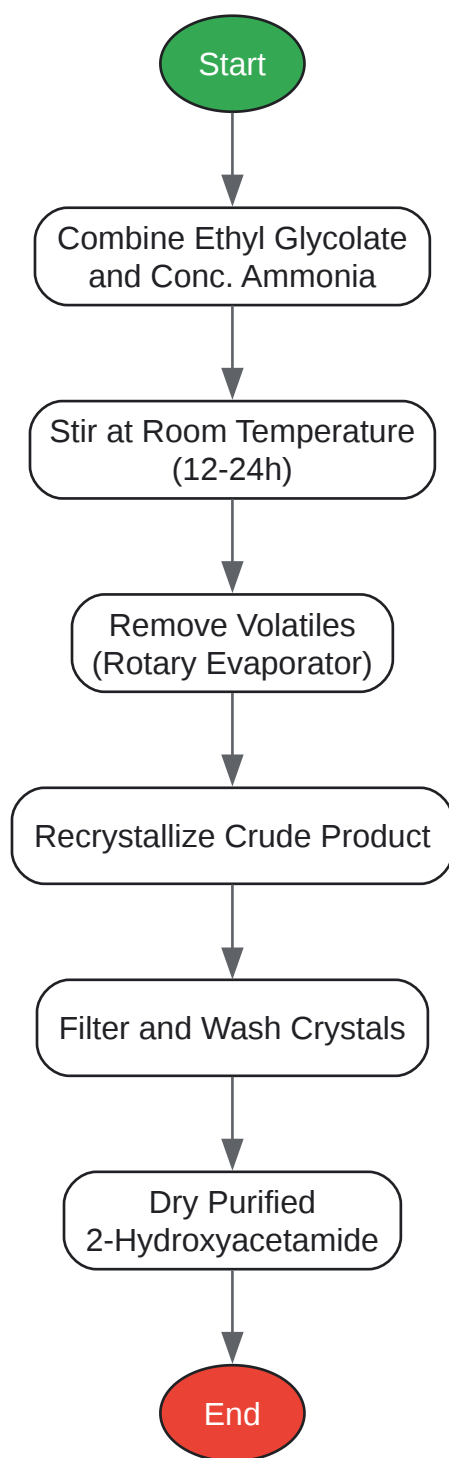
- Ethyl glycolate
- Concentrated aqueous ammonia (28-30%)
- Ethanol (optional, as solvent)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating)
- Ice bath
- Rotary evaporator
- Crystallization dish
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, place ethyl glycolate.
- Cool the flask in an ice bath.

- Slowly add an excess of cold, concentrated aqueous ammonia to the stirred ethyl glycolate. A typical molar ratio of ammonia to ester is 10:1 or higher. The reaction can also be performed in a sealed vessel if heating is required.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, remove the excess ammonia and ethanol (if used as a co-solvent) under reduced pressure using a rotary evaporator.
- The resulting crude product, a white solid, is then purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Experimental Workflow:



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Figure 4: Workflow for Ammonolysis of Ethyl Glycolate.

Conclusion

The synthesis of **2-hydroxyacetamide** is achievable through several well-established chemical pathways. The ammonolysis of glycolate esters, particularly ethyl glycolate, presents a reliable and high-yielding method suitable for laboratory-scale preparation. The direct amidation of glycolic acid offers a more atom-economical route but may require more rigorous conditions and purification. The controlled hydrolysis of glycolonitrile is a promising industrial method, though achieving high selectivity for the amide product can be a challenge. The choice of synthesis pathway will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful synthesis of this versatile chemical intermediate.

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